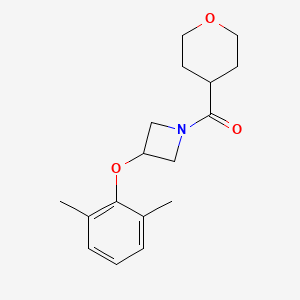![molecular formula C11H9ClN2O4 B5379425 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5379425.png)
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid, also known as AG1478, is a synthetic small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell growth and proliferation. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This prevents the activation of downstream signaling pathways that promote cell growth and proliferation. 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid specifically targets the EGFR and does not affect other receptor tyrosine kinases, making it a selective inhibitor.
Biochemical and Physiological Effects:
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which are crucial steps in metastasis. 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to inhibit EGFR activity in a dose-dependent manner. However, 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic potential. Additionally, 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid can only be used for in vitro experiments and cannot be administered to animals or humans due to its toxicity.
Direcciones Futuras
There are several future directions for research on 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid. Another area of research is the investigation of the role of EGFR in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems that can improve the pharmacokinetics and bioavailability of 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid is also an area of interest.
Métodos De Síntesis
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid can be synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzoic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with ethyl acetoacetate. The resulting product is then treated with hydrazine hydrate to form the hydrazone intermediate, which is further reacted with chloroacetyl chloride to yield 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid.
Aplicaciones Científicas De Investigación
4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been widely used in scientific research to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has also been used to study the downstream signaling pathways activated by EGFR and their contribution to cancer progression.
Propiedades
IUPAC Name |
(Z)-4-(4-carbamoyl-3-chloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c12-8-5-6(1-2-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-5H,(H2,13,18)(H,14,15)(H,16,17)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMLVFCEMHZKL-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)

![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5379355.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
![N-ethyl-N-[(2-ethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-3-furyl)methyl]ethanamine](/img/structure/B5379372.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)
![N-(4-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379389.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5379405.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide](/img/structure/B5379417.png)
![N-(2-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5379427.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5379429.png)